2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Übersicht

Beschreibung

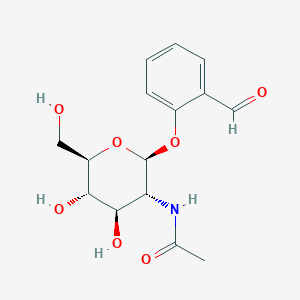

2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 15430-78-1) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc). Its structure features a 2-formylphenyl aglycone conjugated to the anomeric carbon of GlcNAc via a β-glycosidic bond. This compound is notable for its role in biomedical research, particularly in targeting molecular pathways associated with cancer and diabetes . The formyl group on the phenyl ring enhances its reactivity, enabling applications in chemoenzymatic labeling and glycosidase substrate studies. Its molecular formula is C₁₅H₁₉NO₇, with a molecular weight of 325.32 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-formylphenyl and 2-acetamido-2-deoxy-b-D-glucopyranoside.

Protection of Functional Groups: To prevent unwanted reactions, protective groups may be added to certain functional groups in the starting materials.

Coupling Reaction: The key step involves the coupling of 2-formylphenyl with 2-acetamido-2-deoxy-b-D-glucopyranoside under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Deprotection: After the coupling reaction, the protective groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted glucopyranoside derivatives

Wissenschaftliche Forschungsanwendungen

Glycoscience

The compound is utilized in glycoscience for synthesizing oligosaccharides. It acts as a saccharide primer, facilitating the formation of complex carbohydrate structures. Research indicates that derivatives like dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside have been effective in priming the synthesis of neolacto-series oligosaccharides in cell cultures, leading to the production of various glycosylated products through high-performance liquid chromatography (HPLC) .

Drug Development

As a component in drug formulation, 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside shows promise for therapeutic applications. Its ability to interact with biological systems makes it a candidate for developing new drugs targeting specific diseases, particularly those related to glycan interactions .

Proteomics

This compound is also significant in proteomics research. It serves as an organic buffer suitable for various biological and biochemical applications, enhancing the stability and activity of proteins during analysis . Its role in proteomic studies allows for better understanding of protein functions and interactions influenced by glycosylation.

Case Study 1: Synthesis of Oligosaccharides

In a study focused on synthesizing neolacto-series oligosaccharides, researchers utilized derivatives of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The results demonstrated the successful generation of multiple glycosylated products from HL60 cells, showcasing its utility in oligosaccharide synthesis .

Case Study 2: Therapeutic Applications

A review highlighted the potential of compounds similar to 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in developing therapeutic agents aimed at treating diseases linked to aberrant glycosylation patterns. These compounds can modulate cell signaling pathways and influence immune responses .

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The formyl and acetamido groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in the Aglycone Group

The aglycone (non-carbohydrate moiety) significantly influences physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Hydrophobicity : Longer alkyl chains (e.g., octyl in ODG) enhance hydrophobicity, making ODG effective for solubilizing membrane proteins . The formylphenyl derivative balances moderate hydrophobicity with reactive functionality.

- Reactivity : The formyl group enables conjugation reactions (e.g., Schiff base formation), unlike methyl or allyl derivatives, which are primarily used as synthetic intermediates .

- Biological Activity : Butyl (BaGlcBu) and phenylpropyl (PPAG) derivatives exhibit anticancer properties, while fluorinated aryl analogs (e.g., 3F4NP-GlcNAc) serve as enzyme substrates .

Protecting Group Modifications

Protecting groups on the GlcNAc backbone influence synthetic utility:

- 3,4,6-Tri-O-acetyl derivatives: Used in octyl and nonyl analogs to stabilize intermediates during glycosylation .

- Benzyl-protected analogs: Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS: 65730-02-1) is a key intermediate for synthesizing complex oligosaccharides .

- 4,6-O-Isopropylidene derivatives: Enhance regioselectivity in glycosylation reactions (e.g., Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside) .

Biologische Aktivität

2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS Number: 15430-78-1) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, focusing on its role as a glycosidase inhibitor, antimicrobial properties, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C₁₅H₁₉N₁O₇. The compound comprises a phenyl ring with a formyl group and a glucopyranoside moiety containing an acetamido group. This unique structure enhances its reactivity and biological interactions.

1. Glycosidase Inhibition

One of the primary biological activities of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is its inhibitory effect on glycosidases, particularly α-glucosidase and β-glucosidase. These enzymes are crucial for carbohydrate metabolism, and their inhibition can have therapeutic implications in conditions such as diabetes.

Table 1: Glycosidase Inhibition Data

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| α-Glucosidase | Moderate | |

| β-Glucosidase | Significant |

2. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Case Study: Antimicrobial Efficacy

A study tested the efficacy of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside against Gram-positive and Gram-negative bacteria. Results demonstrated:

- Gram-positive : Effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Gram-negative : Moderate activity against Escherichia coli with an MIC of 64 µg/mL.

3. Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings

A recent study highlighted that treatment with 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside reduced levels of TNF-alpha and IL-6 in vitro, suggesting its role in inflammatory response modulation.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies using techniques like surface plasmon resonance have shown that it binds effectively to glycosidases, influencing their activity.

Synthesis and Applications

The synthesis of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves multi-step organic reactions, emphasizing the importance of protecting groups in carbohydrate chemistry. Its applications extend beyond medicinal chemistry into proteomics research due to its ability to interact with various proteins.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves glycosylation between a protected glucosamine donor (e.g., 3,4,6-tri-O-acetyl derivatives) and a 2-formylphenyl acceptor. Key steps include:

- Protecting group strategy : Use acetyl or benzyl groups to block reactive hydroxyls, ensuring regioselectivity during glycosylation .

- Activation : Employ trichloroacetimidate or thioglycoside donors for efficient coupling under mild acidic or Lewis acid conditions (e.g., BF₃·Et₂O) .

- Deprotection : Sequential removal of acetyl groups via Zemplén conditions (NaOMe/MeOH) yields the final product.

Validation : - Purity : Analyze via reverse-phase HPLC (>98% purity) with UV detection at 254 nm .

- Structural confirmation : Use ¹H/¹³C NMR to verify glycosidic linkage and substituents (e.g., formylphenyl at C1, acetamido at C2) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .

Q. Basic: How is this compound utilized as a substrate in enzyme activity assays?

Methodological Answer:

The compound serves as a chromogenic/fluorogenic substrate for detecting glycosidase activity:

- Enzymatic cleavage : Glycosidases hydrolyze the β-glycosidic bond, releasing 2-formylphenol, which can be quantified spectrophotometrically (λ = 400–420 nm) or via fluorescence .

- Kinetic assays : Monitor absorbance changes over time under controlled pH/temperature. Use Michaelis-Menten analysis to calculate and .

- Specificity testing : Compare activity against α/β-glucosidases or related enzymes (e.g., chitinases) to confirm substrate selectivity .

Q. Advanced: What strategies are effective in optimizing glycosylation yields when synthesizing derivatives of this compound?

Methodological Answer:

Improving yield requires addressing steric hindrance and electronic effects:

- Donor activation : Replace traditional promoters (e.g., AgOTf) with DMAP -mediated catalysis to enhance anomeric reactivity .

- Solvent optimization : Use dichloromethane or toluene with molecular sieves to control water content and stabilize intermediates .

- Temperature control : Perform reactions at −40°C to minimize side products (e.g., orthoester formation) .

- Protecting group tuning : Replace acetyl groups with benzoyl or pivaloyl esters to improve donor solubility and reactivity .

Q. Advanced: How can structural modifications at the C2 acetamido group influence biological activity?

Methodological Answer:

Modifications alter enzyme-substrate interactions and metabolic stability:

- Analog synthesis : Replace the acetamido group with fluoro , azido , or sulfonyl moieties via nucleophilic substitution or click chemistry .

- Enzymatic assays : Test modified derivatives against β-N-acetylglucosaminidases to assess changes in (e.g., fluorinated analogs may reduce catalytic efficiency due to electronic effects) .

- Molecular docking : Use software like AutoDock to predict binding affinity changes caused by bulkier substituents (e.g., phthalimido groups) .

Q. Advanced: How to resolve discrepancies in enzyme kinetic data obtained using different derivatives of this compound?

Methodological Answer:

Address contradictions through systematic analysis:

- Substrate purity : Verify derivative purity via HPLC and NMR to rule out impurities affecting kinetics .

- Buffer conditions : Standardize pH (e.g., citrate-phosphate buffers) and ionic strength to minimize assay variability .

- Enzyme source : Compare isoforms (e.g., human vs. bacterial glycosidases) with distinct catalytic mechanisms .

- Data normalization : Express activity as % relative to a control substrate (e.g., 4-nitrophenyl derivatives) to account for batch-to-batch differences .

Q. Advanced: What computational methods aid in predicting the interaction between this compound and glycosidases?

Methodological Answer:

Combine molecular modeling and cheminformatics:

- Molecular dynamics (MD) : Simulate ligand-enzyme complexes in explicit solvent (e.g., GROMACS) to study binding stability and conformational changes .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze transition states during glycosidic bond cleavage to identify rate-limiting steps .

- Machine learning : Train models on existing kinetic data (e.g., , ) to predict activity of novel derivatives .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIKYCIVSLRPT-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596399 | |

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15430-78-1 | |

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.